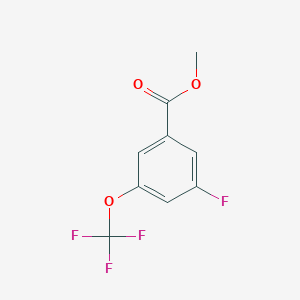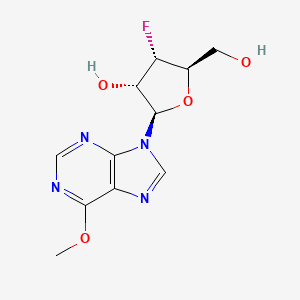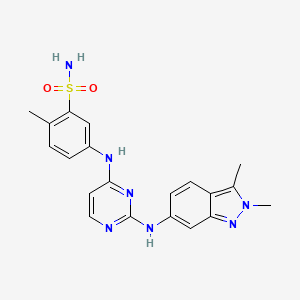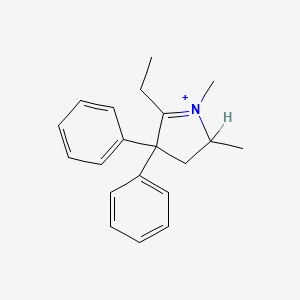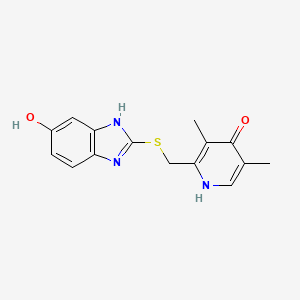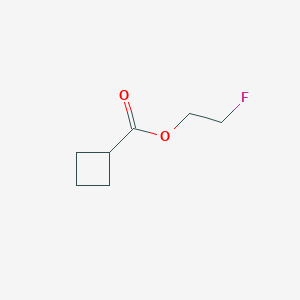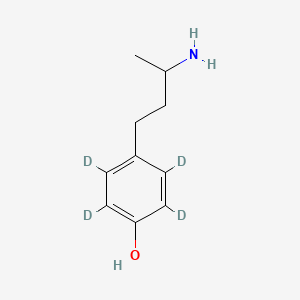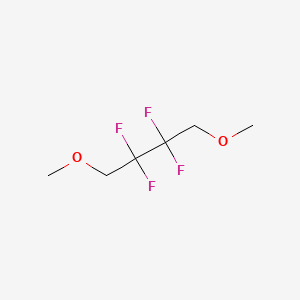
2,2,3,3-Tetrafluoro-1,4-dimethoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoro-1,4-dimethoxybutane is an organic compound with the molecular formula C6H10F4O2 It is characterized by the presence of four fluorine atoms and two methoxy groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane typically involves the fluorination of a suitable precursor, followed by the introduction of methoxy groups. One common method involves the reaction of 2,2,3,3-tetrafluorobutane-1,4-diol with methanol in the presence of an acid catalyst. The reaction conditions usually require controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The subsequent methoxylation step is carried out in reactors designed to maintain optimal reaction conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetrafluoro-1,4-dimethoxybutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoro-1,4-dimethoxybutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The methoxy groups can also influence the compound’s solubility and stability, further affecting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: Similar structure but with hydroxyl groups instead of methoxy groups.
2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate: Contains carbamate groups instead of methoxy groups.
2,2,3,3-Tetrafluorobutane-1,4-diyl dinitrate: Contains nitrate groups instead of methoxy groups.
Uniqueness
2,2,3,3-Tetrafluoro-1,4-dimethoxybutane is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of fluorinated pharmaceuticals and specialty chemicals .
Propriétés
Numéro CAS |
2738080-99-2 |
|---|---|
Formule moléculaire |
C6H10F4O2 |
Poids moléculaire |
190.14 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoro-1,4-dimethoxybutane |
InChI |
InChI=1S/C6H10F4O2/c1-11-3-5(7,8)6(9,10)4-12-2/h3-4H2,1-2H3 |
Clé InChI |
MWFDZQADYQEPQG-UHFFFAOYSA-N |
SMILES canonique |
COCC(C(COC)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
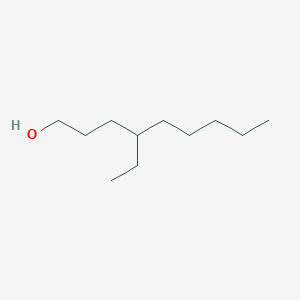
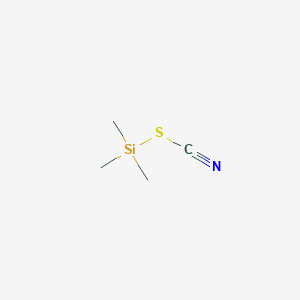
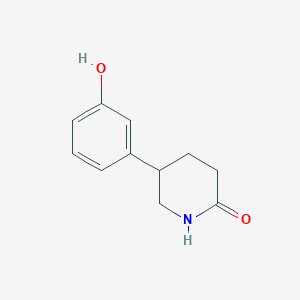
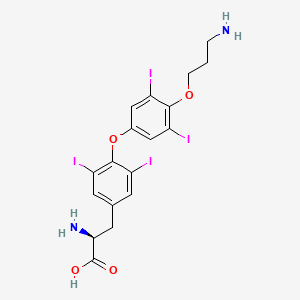
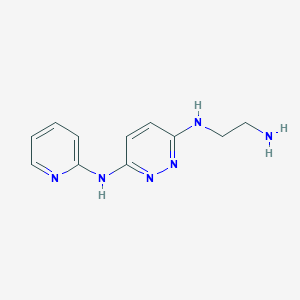
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
